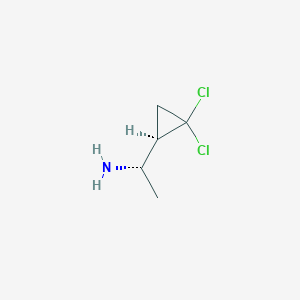
(S)-1-((R)-2,2-Dichlorocyclopropyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method involves the reaction of a dichlorocyclopropane derivative with an amine under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and the maintenance of low temperatures to ensure the stability of the cyclopropyl ring.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atoms on the cyclopropyl ring can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or alkoxy-substituted cyclopropyl derivatives.
Scientific Research Applications
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites with high specificity, potentially modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
®-1-((S)-2,2-Dichlorocyclopropyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine: A non-chiral version of the compound with potentially different reactivity and applications.
2,2-Dichlorocyclopropylamine: A simpler analog lacking the ethan-1-amine moiety.
Uniqueness
(S)-1-(®-2,2-Dichlorocyclopropyl)ethan-1-amine is unique due to its chiral nature and the presence of the dichlorocyclopropyl group, which imparts distinct chemical and biological properties. Its specific stereochemistry can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for research and development.
Properties
Molecular Formula |
C5H9Cl2N |
|---|---|
Molecular Weight |
154.03 g/mol |
IUPAC Name |
(1S)-1-[(1R)-2,2-dichlorocyclopropyl]ethanamine |
InChI |
InChI=1S/C5H9Cl2N/c1-3(8)4-2-5(4,6)7/h3-4H,2,8H2,1H3/t3-,4+/m0/s1 |
InChI Key |
WVRXWJYIBMRGRY-IUYQGCFVSA-N |
Isomeric SMILES |
C[C@@H]([C@H]1CC1(Cl)Cl)N |
Canonical SMILES |
CC(C1CC1(Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


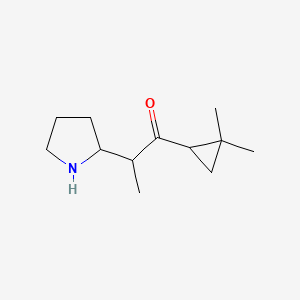
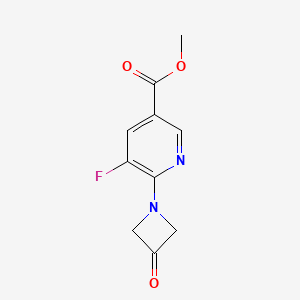
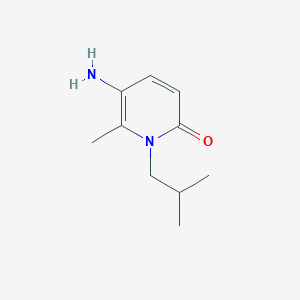
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B15276912.png)
![(4,6-Dioxo-4,6,7,8-tetrahydro-3H-cyclopenta[g]quinazolin-2-yl)methyl acetate](/img/structure/B15276916.png)
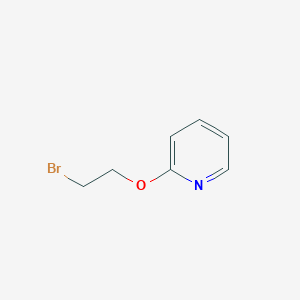
![5-Bromoimidazo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B15276924.png)
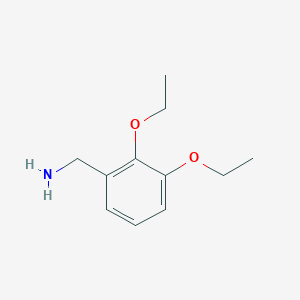
carbonyl]carbamate](/img/structure/B15276941.png)
![6-(Methoxymethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B15276949.png)
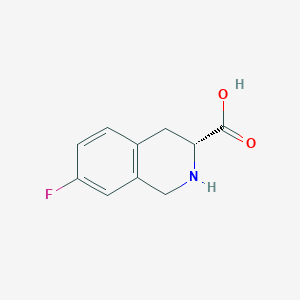
![Benzamide, 4-amino-N-[4-(aminocarbonyl)phenyl]-3-methoxy-](/img/structure/B15276956.png)

![(Z)-4-((6-Fluoro-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-ylidene)methyl)-2-nitrophenyl acetate](/img/structure/B15276964.png)
